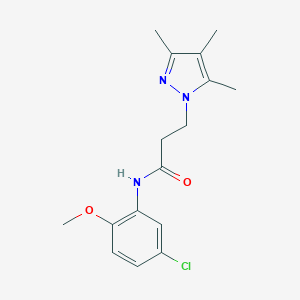

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone linking a substituted phenyl group (5-chloro-2-methoxyphenyl) and a 3,4,5-trimethylpyrazole heterocycle.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2/c1-10-11(2)19-20(12(10)3)8-7-16(21)18-14-9-13(17)5-6-15(14)22-4/h5-6,9H,7-8H2,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTUCBHPCYABOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of an appropriate 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Substitution on the Phenyl Ring: The 5-chloro-2-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Amide Bond Formation: The final step involves coupling the pyrazole derivative with the chlorinated methoxyphenyl derivative using amide bond-forming reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The chlorinated phenyl ring is susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR) : The trimethylpyrazole core in the target compound may enhance selectivity for hydrophobic binding pockets compared to smaller heterocycles (e.g., triazole in ).

- Synthetic Optimization : The propanamide linker’s flexibility (target compound, ) could improve bioavailability relative to rigid carboxamide derivatives ().

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClN3O2, with a molar mass of approximately 335.83 g/mol. The compound features a chloro-methoxyphenyl group, a pyrazolyl group, and a propanamide backbone, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets include:

- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.

- Receptors : It could bind to receptors that mediate cellular responses to hormones or neurotransmitters.

- Proteins : Interaction with proteins can lead to modulation of cellular processes such as apoptosis and cell proliferation.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 12.50 µM against the SF-268 (human glioma) cell line and 42.30 µM against the NCI-H460 (human lung cancer) cell line, indicating significant anti-tumor activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 3.79 |

| SF-268 (Glioma) | 12.50 |

| NCI-H460 (Lung) | 42.30 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies suggest that compounds with similar structures exhibit significant inhibition of COX activity, leading to reduced inflammatory responses .

Case Studies and Research Findings

- Study on Pyrazole Derivatives : A review highlighted various pyrazole derivatives as promising candidates for cancer therapy due to their ability to induce apoptosis in cancer cells. The study specifically noted that compounds with similar structural motifs to this compound showed enhanced cytotoxicity against multiple cancer cell lines .

- Cytotoxicity Assessment : In another study assessing a series of pyrazole compounds, it was found that those with methyl substitutions on the pyrazole ring demonstrated increased potency against A549 (lung cancer) cells, suggesting a structure-activity relationship that could be explored further in the context of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.